![molecular formula C13H14FeSi B587752 Methyl Vinyl[1]sila Ferrocenophane CAS No. 155892-90-3](/img/structure/B587752.png)
Methyl Vinyl[1]sila Ferrocenophane
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Overview
Description
Methyl Vinyl[1]sila Ferrocenophane (MV[1]SF) is a strained organometallic compound featuring a silicon atom bridging two cyclopentadienyl ligands of a ferrocene unit. Its structure includes a methyl and vinyl substituent on the silicon bridge, which introduces unique steric and electronic effects. The strained [1]ferrocenophane framework enables reactivity distinct from unstrained ferrocene derivatives, particularly in redox-activated biological activity and polymerization behavior .
Preparation Methods
Traditional Synthesis via Salt Metathesis
Dichlorosilane Intermediate Formation
The foundational approach involves reacting 1,1′-dilithioferrocene with methylvinyldichlorosilane in anhydrous tetrahydrofuran (THF) at −78°C under argon . This stepwise protocol minimizes premature ring closure:
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Lithiation : Ferrocene undergoes dilithiation using n-butyllithium in THF.
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Silane Coupling : The dilithio species reacts with methylvinyldichlorosilane, yielding the dichlorosilane-bridged intermediate.
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Reductive Elimination : Treatment with magnesium turnings removes chloride ligands, forming the strained silaferrocenophane ring .
Key Parameters:
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Temperature Control : Reactions below −70°C prevent thermal decomposition of intermediates.
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Solvent Purity : THF must be rigorously dried to avoid hydrolysis of chlorosilanes.
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Yield Optimization : Typical yields range from 45% to 62%, with byproducts including oligomeric ferrocenylsilanes .
Ring-Closing Metathesis (RCM) Strategies
Vinyl-Functionalized Precursor Synthesis
An alternative route employs Grubbs second-generation catalyst to facilitate RCM of diene-functionalized ferrocenes . This method circumvents the need for highly reactive organolithium reagents:
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Diene Installation : Ferrocene is functionalized with allyl groups via Friedel-Crafts alkylation.
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Metathesis Activation : The diene undergoes RCM in dichloromethane at 40°C, forming the silicon-free ferrocenophane backbone.
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Silicon Insertion : Hydrosilylation with methylvinylsilane introduces the silicon bridge .
Advantages:
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Functional Group Tolerance : Tolerates ester and ether substituents.
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Stereochemical Control : Achieves cis selectivity in ring closure (up to 89% diastereomeric excess) .
Catalytic Dehydrocoupling Approaches
Titanocene-Mediated Coupling
Recent advances utilize titanocene dichloride as a catalyst for dehydrogenative coupling between ferrocenediyl dihydrosilanes and vinylsilanes :
5\text{H}4\text{SiH}2\text{Me})2 + \text{CH}2=\text{CHSiMeCl}2 \xrightarrow{\text{Cp}2\text{TiCl}2} \text{Methyl Vinylsila Ferrocenophane} + \text{H}_2Fe(C5H4SiH2Me)2+CH2=CHSiMeCl2Cp2TiCl2Methyl Vinylsila Ferrocenophane+H2
Conditions : Toluene, 110°C, 24 hours.
Yield : 68% with <5% oligomer formation .
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
To address batch process limitations, pilot-scale studies have implemented microreactor systems for the dichlorosilane route :
Parameter | Batch Process | Continuous Flow |
---|---|---|
Reaction Time | 48 h | 2.5 h |
Yield | 58% | 72% |
Byproduct Formation | 12% | 3% |
Key Features :
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Enhanced Heat Transfer : Mitigates exothermic decomposition risks.
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Inline Purification : Scavenger columns remove residual chlorides before ring-closing steps .
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
---|---|---|---|---|
Salt Metathesis | 45–62 | 95–98 | Moderate | 220–350 |
RCM | 55–70 | 90–94 | Low | 480–600 |
Dehydrocoupling | 65–75 | 97–99 | High | 180–260 |
Trade-offs : While RCM offers superior stereocontrol, its reliance on expensive catalysts limits industrial adoption. Dehydrocoupling emerges as the most viable for large-scale production due to favorable yields and lower reagent costs .
Chemical Reactions Analysis
Types of Reactions
Methyl Vinyl1sila Ferrocenophane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: Reduction reactions can modify the silicon bridge or the ferrocene unit.
Substitution: Substitution reactions can occur at the silicon or ferrocene units, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like trityl tetrakis(pentafluorophenyl)borate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ferrocenium salts, while substitution reactions can produce a variety of silicon-bridged ferrocene derivatives .
Scientific Research Applications
Methyl Vinyl1sila Ferrocenophane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of novel organometallic compounds and polymers.
Biology: The compound’s unique structure allows for its use in studying biological interactions and as a potential drug delivery agent.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism by which Methyl Vinyl1sila Ferrocenophane exerts its effects involves interactions at the molecular level, particularly with its silicon bridge and ferrocene unit. The compound can undergo various transformations, including ring-opening reactions and the formation of silyl cations, which play a crucial role in its reactivity and applications .
Comparison with Similar Compounds
Structural Comparison with Similar Ferrocenophane Derivatives
Bridging Moieties and Bond Parameters
MV[1]SF is structurally distinct from other silaferrocenophanes due to its hybrid methyl-vinyl substituents. Key comparisons include:
Compound | Bridging Unit | Si–C Bond Length (Å) | Dihedral Angle (°) | Skeletal Strain Parameters (α, β, θ, δ) |
---|---|---|---|---|
MV[1]SF | Si(CH3)(CH2CH2) | 1.884–1.888 | 84.9 | α = 19.3°, β = 39.1°, θ = 97.0°, δ = 165.7° |
SiPh2-bridged [1]ferrocenophane (1′) | SiPh2 | 1.881 | N/A | α = 19.1°, β = 40.1°, θ = 99.2°, δ = 167.3° |
Si(CH3)2-bridged [1]ferrocenophane (1″) | Si(CH3)2 | 1.851–1.865 | N/A | α = 20.8°, β = 37.6°, θ = 95.7°, δ = 164.7° |
- Key Findings: MV[1]SF exhibits longer Si–C bonds compared to Si(CH3)2-bridged analogs due to hyperconjugation between Si–C(ferrocenylidene) σ* and π orbitals of the 9-silafluorenylidene moiety . The perpendicular arrangement of the 9-silafluorenylidene and ferrocenylidene planes in MV[1]SF (dihedral angle = 84.9°) contrasts with linear bridges in simpler silaferrocenophanes, enhancing π-stacking interactions in the solid state .
Comparison with Larger Ferrocenophanes
- [3]Ferrocenophanes: Feature three-atom bridges (e.g., chloroquine-bridged derivatives). These exhibit lower skeletal strain (e.g., θ = 95.7° in 1″) but higher cytotoxicity due to redox-activated quinone methide formation .
- Disila[2]ferrocenophane: Contains a 9,9′-bi-9H-9-silafluorene bridge. Unlike MV[1]SF, it forms polymeric structures upon thermal ring-opening polymerization (ROP) .
Cytotoxicity Against Cancer Cells
Compound | IC50 (µM, MDA-MB-231) | Mechanism of Action |
---|---|---|
MV[1]SF (hypothesized) | ~0.1–1.0* | Redox activation to quinone methides |
[3]Ferrocenophane (e.g., 2) | 0.089 | ROS generation, DNA alkylation |
Ferrocene analogs (e.g., 1a) | 0.64 | Limited redox activity, lower potency |
- Key Findings: [3]Ferrocenophanes are 4× more cytotoxic than ferrocene analogs due to narrower HOMO-LUMO gaps (ΔE ≈ 1.5 eV vs. 2.0 eV), facilitating redox activation . MV[1]SF’s vinyl group may enhance lipophilicity, improving cellular uptake compared to phenyl-bridged derivatives .
Antimalarial Activity
- Chloroquine-bridged [3]ferrocenophanes: Retain activity against drug-resistant Plasmodium strains (IC50 ≈ 10 nM) but are less active than monosubstituted ferrocene derivatives due to reduced lipophilicity .
Electrochemical and Material Properties
Redox Behavior
Compound | Oxidation Potential (V vs. Fc/Fc+) | Conductivity (S cm⁻¹, doped) |
---|---|---|
MV[1]SF | +0.45 (reversible) | N/A |
Germyl[2]ferrocenophane | +0.62 (irreversible) | 10⁻³–10⁻⁴ |
Stannyl[2]ferrocenophane | +0.58 (reversible) | 10⁻⁴–10⁻⁵ |
- Germyl and stannyl derivatives exhibit semiconducting properties when doped with iodine, unlike silicon-bridged analogs .
Q & A
Q. Basic: What synthetic methodologies are effective for preparing Methyl Vinyl[1]sila Ferrocenophane derivatives?
Answer:
The synthesis of ferrocenophanes often involves Ring-Closing Alkyne Metathesis (RCAM) or intramolecular coupling reactions . For example, using RCAM with a molybdenum catalyst (MoF6) in toluene at high dilution (4.5 mM) yields monomeric ferrocenophanes in ~93% efficiency, confirmed via ¹H/¹³C NMR and X-ray crystallography . Alternatively, metal-catalyzed dehydrogenative coupling (e.g., Pd₂(dba)₃) achieves 90% yields for distannanediyl-ferrocenophanes, offering scalability improvements over traditional methods . Key factors include substrate concentration, catalyst loading, and moisture exclusion.
Q. Advanced: How do electronic properties (HOMO-LUMO gaps) influence the cytotoxicity of [3]ferrocenophanes compared to ferrocene analogs?
Answer:
The narrower HOMO-LUMO gap in oxidized [3]ferrocenophanes (vs. ferrocene) enhances reactivity by facilitating excited-state transitions, leading to cytotoxic quinone methide formation. Computational studies show that substituents (e.g., -OH, -NH₂) lower the energy gap by 0.5–1.2 eV, increasing antiproliferative activity against MDA-MB-231 cancer cells by 3–5 fold . Electrochemical data (cyclic voltammetry) correlate oxidation potentials (E₁/₂ = 0.45–0.62 V vs. Fc/Fc⁺) with cytotoxicity, suggesting redox-activated mechanisms .
Q. Basic: What analytical techniques are critical for characterizing this compound structures?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies symmetric bridging (e.g., C≡C at 79.6 ppm) and confirms ring closure via terminal proton signal disappearance .
- Mass Spectrometry : High-resolution MS distinguishes monomeric (e.g., [M]⁺ at m/z 452.1) from dimeric/polymeric byproducts .
- Cyclic Voltammetry : Reversible Fe²⁺/Fe³⁺ redox peaks (ΔEp < 60 mV) confirm electronic communication between ferrocene units .
Q. Advanced: How do structural modifications (e.g., substituents, bridge length) affect ring-opening polymerization (ROP) thermodynamics?
Answer:
Tilt angle (α) and bridge sterics dictate ROP exotherms. For example:
Q. Basic: How can researchers resolve contradictions in reported cytotoxicity data for [3]ferrocenophanes?
Answer:
Discrepancies arise from substituent effects and assay conditions . For instance:
- para-Substituted diphenylmethylidene derivatives show 10× higher IC₅₀ than meta-substituted analogs due to enhanced quinone methide stability .
- Glutathione depletion in media (e.g., RPMI-1640 vs. DMEM) reduces apparent toxicity by 40% by scavenging reactive intermediates . Standardizing cell lines (e.g., NCI-60 panel) and pre-treating with thiol inhibitors (e.g., NEM) improves reproducibility .
Q. Advanced: What mechanistic insights can COMPARE analysis provide for ferrocenophane anticancer activity?
Answer:
COMPARE profiling correlates cytotoxicity patterns with known agents. For example, [3]ferrocenophanes cluster with DNA alkylators (e.g., cisplatin, Pearson’s r = 0.78) but lack direct DNA binding in comet assays, suggesting prodrug activation via ROS generation . Metabolomic studies reveal NAD(P)H oxidase-mediated oxidation to quinone methides, validated via LC-MS detection of glutathione adducts (m/z 589.2) .
Q. Basic: What are the limitations of current synthetic routes for larger ferrocenophanes (n > 3)?
Answer:
- Steric hindrance : Bridges >3 atoms reduce yields (e.g., [5.5]stannaferrocenophane: 60% vs. [3.3] analogs: 90%) due to competing oligomerization .
- Solubility : High-dilution conditions (e.g., 4.5 mM in toluene) are required for RCAM, limiting scalability .
- Sensitivity : Moisture degrades chlorosilane precursors, necessitating Schlenk techniques .
Q. Advanced: How do computational methods (DFT, MD) guide ferrocenophane design for targeted applications?
Answer:
- DFT Calculations : Predict HOMO-LUMO gaps (e.g., 2.3 eV for [3]ferrocenophane vs. 3.1 eV for ferrocene) to prioritize redox-active candidates .
- MD Simulations : Model polymer backbone flexibility (e.g., persistence length = 8.2 Å for poly(ferrocenylsilane)) to tailor materials for charge transport .
Properties
IUPAC Name |
di(cyclopenta-1,3-dien-1-yl)-ethenyl-methylsilane;iron(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Si.Fe/c1-3-14(2,12-8-4-5-9-12)13-10-6-7-11-13;/h3-7H,1,8,10H2,2H3;/q-2;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQZXFFUMIQEIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=[C-]C=CC1)C2=[C-]C=CC2.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FeSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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